Dipropyl-5-CT
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Overview
Description
N,N-Dipropyl-5-carboxamidotryptamine maleate is a chemical compound known for its selective and potent agonistic activity on the 5-HT1A serotonin receptor . This compound is often used in scientific research to study the effects of serotonin receptor activation.
Preparation Methods
The synthesis of N,N-Dipropyl-5-carboxamidotryptamine maleate involves several steps. The starting material is typically tryptamine, which undergoes a series of chemical reactions to introduce the dipropyl and carboxamido groups. The final step involves the formation of the maleate salt to enhance the compound’s stability and solubility . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N,N-Dipropyl-5-carboxamidotryptamine maleate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N,N-Dipropyl-5-carboxamidotryptamine maleate has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of serotonin receptor agonists.
Biology: Researchers use this compound to investigate the role of serotonin receptors in various biological processes, including mood regulation and gastrointestinal function.
Medicine: It serves as a tool to explore potential therapeutic targets for conditions such as depression, anxiety, and irritable bowel syndrome.
Mechanism of Action
N,N-Dipropyl-5-carboxamidotryptamine maleate exerts its effects by binding to and activating the 5-HT1A serotonin receptor. This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase and the modulation of ion channel activity. These molecular targets and pathways are involved in various physiological processes, such as neurotransmission and smooth muscle contraction .
Comparison with Similar Compounds
N,N-Dipropyl-5-carboxamidotryptamine maleate is unique due to its high selectivity and potency for the 5-HT1A receptor. Similar compounds include:
5-Carboxamidotryptamine maleate: Another serotonin receptor agonist with similar properties but different structural features.
Serotonin hydrochloride: A naturally occurring neurotransmitter with broader receptor activity.
α-Methylserotonin maleate: A synthetic analog of serotonin with selective receptor activity.
These compounds share some pharmacological properties but differ in their receptor selectivity, potency, and therapeutic potential.
Properties
CAS No. |
74885-25-9 |
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Molecular Formula |
C21H29N3O5 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-[2-(dipropylamino)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C17H25N3O.C4H4O4/c1-3-8-20(9-4-2)10-7-14-12-19-16-6-5-13(17(18)21)11-15(14)16;5-3(6)1-2-4(7)8/h5-6,11-12,19H,3-4,7-10H2,1-2H3,(H2,18,21);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
CPKKAPVEISWTGZ-BTJKTKAUSA-N |
Isomeric SMILES |
CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)C(=O)N.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)C(=O)N |
Canonical SMILES |
CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)C(=O)N.C(=CC(=O)O)C(=O)O |
Pictograms |
Irritant |
Synonyms |
dipropyl-5-CT DP-5-CT DP5CT N,N-dipropyl-5-carboxamidotryptamine N,N-dipropylcarboxamidotryptamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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